2-(2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group and a sulfonyl-substituted aniline moiety. It has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-[(2,4-dimethylanilino)sulfonyl]aniline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential inhibitory effects on enzymes and its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar chlorophenoxy structure but different substituents.
2-(4-chlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide: Another compound with a chlorophenoxy group and different aromatic substituents
Uniqueness
2-(2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl-substituted aniline moiety, in particular, contributes to its potential as an enzyme inhibitor and its diverse reactivity in chemical synthesis.
Properties
Molecular Formula |
C22H21ClN2O4S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-15-7-12-20(16(2)13-15)25-30(27,28)18-10-8-17(9-11-18)24-22(26)14-29-21-6-4-3-5-19(21)23/h3-13,25H,14H2,1-2H3,(H,24,26) |
InChI Key |
HWINAOKDVGDUDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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